Cas no 1860021-82-4 (Benzene, 1-[1-(bromomethyl)-2-(phenylmethoxy)ethyl]-3-chloro-)
![Benzene, 1-[1-(bromomethyl)-2-(phenylmethoxy)ethyl]-3-chloro- structure](https://ar.kuujia.com/scimg/cas/1860021-82-4x500.png)
1860021-82-4 structure
اسم المنتج:Benzene, 1-[1-(bromomethyl)-2-(phenylmethoxy)ethyl]-3-chloro-
كاس عدد:1860021-82-4
وسط:C16H16BrClO
ميغاواط:339.654643058777
CID:5285049
Benzene, 1-[1-(bromomethyl)-2-(phenylmethoxy)ethyl]-3-chloro- الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Benzene, 1-[1-(bromomethyl)-2-(phenylmethoxy)ethyl]-3-chloro-
-
- نواة داخلي: 1S/C16H16BrClO/c17-10-15(14-7-4-8-16(18)9-14)12-19-11-13-5-2-1-3-6-13/h1-9,15H,10-12H2
- مفتاح Inchi: OIRFSLAYYKTGKL-UHFFFAOYSA-N
- ابتسامات: C1(C(CBr)COCC2=CC=CC=C2)=CC=CC(Cl)=C1
Benzene, 1-[1-(bromomethyl)-2-(phenylmethoxy)ethyl]-3-chloro- الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-674514-0.1g |
1-[1-(benzyloxy)-3-bromopropan-2-yl]-3-chlorobenzene |
1860021-82-4 | 95.0% | 0.1g |
$1056.0 | 2025-03-13 | |
Enamine | EN300-674514-0.5g |
1-[1-(benzyloxy)-3-bromopropan-2-yl]-3-chlorobenzene |
1860021-82-4 | 95.0% | 0.5g |
$1152.0 | 2025-03-13 | |
Enamine | EN300-674514-1.0g |
1-[1-(benzyloxy)-3-bromopropan-2-yl]-3-chlorobenzene |
1860021-82-4 | 95.0% | 1.0g |
$1200.0 | 2025-03-13 | |
Enamine | EN300-674514-0.05g |
1-[1-(benzyloxy)-3-bromopropan-2-yl]-3-chlorobenzene |
1860021-82-4 | 95.0% | 0.05g |
$1008.0 | 2025-03-13 | |
Enamine | EN300-674514-2.5g |
1-[1-(benzyloxy)-3-bromopropan-2-yl]-3-chlorobenzene |
1860021-82-4 | 95.0% | 2.5g |
$2351.0 | 2025-03-13 | |
Enamine | EN300-674514-5.0g |
1-[1-(benzyloxy)-3-bromopropan-2-yl]-3-chlorobenzene |
1860021-82-4 | 95.0% | 5.0g |
$3479.0 | 2025-03-13 | |
Enamine | EN300-674514-10.0g |
1-[1-(benzyloxy)-3-bromopropan-2-yl]-3-chlorobenzene |
1860021-82-4 | 95.0% | 10.0g |
$5159.0 | 2025-03-13 | |
Enamine | EN300-674514-0.25g |
1-[1-(benzyloxy)-3-bromopropan-2-yl]-3-chlorobenzene |
1860021-82-4 | 95.0% | 0.25g |
$1104.0 | 2025-03-13 |
Benzene, 1-[1-(bromomethyl)-2-(phenylmethoxy)ethyl]-3-chloro- الوثائق ذات الصلة
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
1860021-82-4 (Benzene, 1-[1-(bromomethyl)-2-(phenylmethoxy)ethyl]-3-chloro-) منتجات ذات صلة
- 2228457-54-1(3-hydroxy-3-4-(morpholin-4-yl)phenylpropanenitrile)
- 1804176-59-7(2-(3-Bromopropyl)-6-iodobenzyl chloride)
- 871876-53-8(2,3-Dichloro-5-methylbenzenesulfonyl chloride)
- 2680758-33-0(benzyl N-(1-phenylprop-2-yn-1-yl)carbamate)
- 1805199-19-2(2-(Difluoromethyl)-6-hydroxy-5-methyl-3-nitropyridine)
- 496027-82-8(1-(4-{4-(3,4-dimethylphenyl)phthalazin-1-yloxy}phenyl)propan-1-one)
- 5665-94-1(4-Chloro-5-isopropyl-2-methylphenol)
- 1698248-10-0(1-fluoro-2-2-iodo-1-(pentan-2-yloxy)ethylbenzene)
- 1311997-23-5((E)-N-[1-(2-methoxyethyl)piperidin-3-yl]-2-phenylethenesulfonamide)
- 1707584-72-2([3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methanamine)
الموردين الموصى بهم
PRIBOLAB PTE.LTD
عضو ذهبي
مورد الصين
مُحْضِر

Zouping Mingyuan Import and Export Trading Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر

Shanghai Joy Biotech Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Jinan Hanyu Chemical Co.,Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
